molecular formula C8H11N5O B1405056 4-(4-Aminopyrimidin-2-yl)piperazin-2-one CAS No. 1599265-94-7

4-(4-Aminopyrimidin-2-yl)piperazin-2-one

Cat. No.: B1405056
CAS No.: 1599265-94-7
M. Wt: 193.21 g/mol
InChI Key: UGUCCDXGGUGUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminopyrimidin-2-yl)piperazin-2-one is a heterocyclic compound that has garnered significant attention in the fields of pharmaceutical and chemical research. This compound is known for its potential therapeutic applications and is a derivative of piperazine, a common scaffold in medicinal chemistry. The molecular formula of this compound is C8H11N5O, and it has a molecular weight of 193.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminopyrimidin-2-yl)piperazin-2-one typically involves the reaction of 4-aminopyrimidine with piperazine derivatives under controlled conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 25-50°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminopyrimidin-2-yl)piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Aminopyrimidin-2-yl)piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Aminopyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-2-pyrimidinyl)-2-piperazinone
  • 2-Piperazinone, 4-(4-amino-2-pyrimidinyl)-

Uniqueness

4-(4-Aminopyrimidin-2-yl)piperazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other piperazine derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

4-(4-aminopyrimidin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c9-6-1-2-11-8(12-6)13-4-3-10-7(14)5-13/h1-2H,3-5H2,(H,10,14)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUCCDXGGUGUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Aminopyrimidin-2-yl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-(4-Aminopyrimidin-2-yl)piperazin-2-one
Reactant of Route 3
Reactant of Route 3
4-(4-Aminopyrimidin-2-yl)piperazin-2-one
Reactant of Route 4
Reactant of Route 4
4-(4-Aminopyrimidin-2-yl)piperazin-2-one
Reactant of Route 5
Reactant of Route 5
4-(4-Aminopyrimidin-2-yl)piperazin-2-one
Reactant of Route 6
Reactant of Route 6
4-(4-Aminopyrimidin-2-yl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.